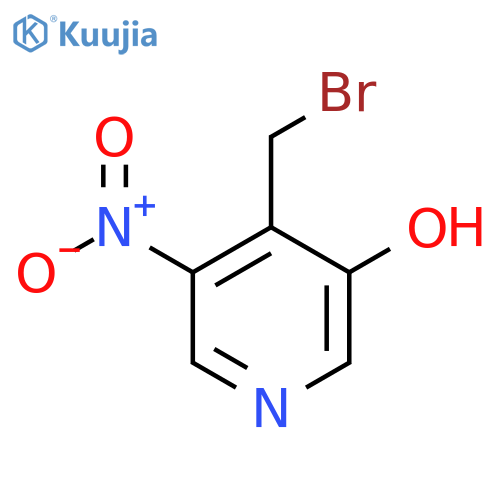

Cas no 1805218-52-3 (4-Bromomethyl-3-hydroxy-5-nitropyridine)

1805218-52-3 structure

商品名:4-Bromomethyl-3-hydroxy-5-nitropyridine

CAS番号:1805218-52-3

MF:C6H5BrN2O3

メガワット:233.019500494003

CID:4901441

4-Bromomethyl-3-hydroxy-5-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 4-Bromomethyl-3-hydroxy-5-nitropyridine

-

- インチ: 1S/C6H5BrN2O3/c7-1-4-5(9(11)12)2-8-3-6(4)10/h2-3,10H,1H2

- InChIKey: ZYHLITVIGAMTEI-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=CN=CC=1[N+](=O)[O-])O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 173

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 78.9

4-Bromomethyl-3-hydroxy-5-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029012137-1g |

4-Bromomethyl-3-hydroxy-5-nitropyridine |

1805218-52-3 | 95% | 1g |

$3,184.50 | 2022-04-01 | |

| Alichem | A029012137-250mg |

4-Bromomethyl-3-hydroxy-5-nitropyridine |

1805218-52-3 | 95% | 250mg |

$1,029.00 | 2022-04-01 |

4-Bromomethyl-3-hydroxy-5-nitropyridine 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

1805218-52-3 (4-Bromomethyl-3-hydroxy-5-nitropyridine) 関連製品

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量